

# Ipflufenoquin: Application Notes and Protocols for Plant Disease Control

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## Compound of Interest

Compound Name: *Ipflufenoquin*

Cat. No.: *B10861161*

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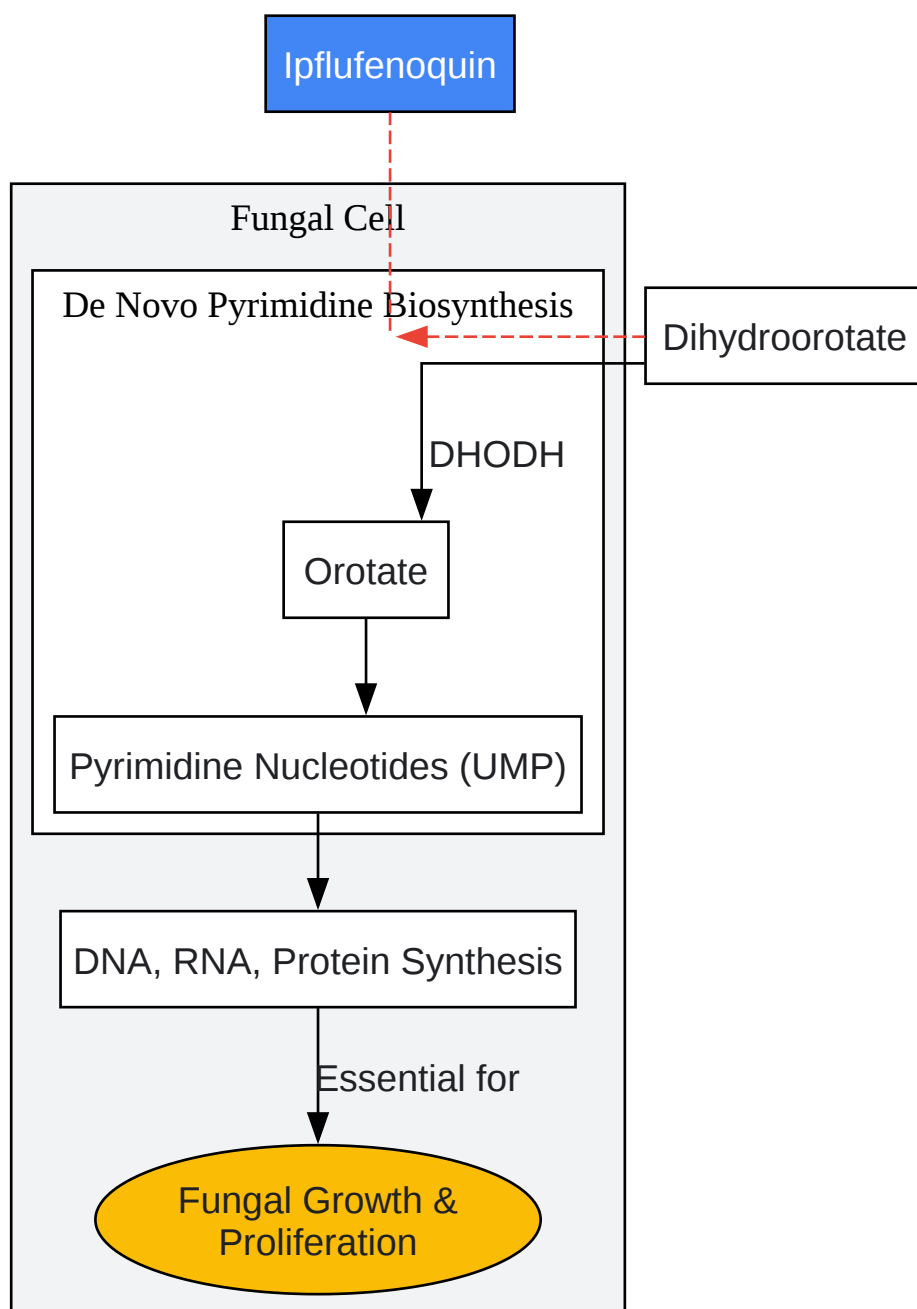
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ipflufenoquin** is a novel fungicide belonging to the quinoline class, developed by Nippon Soda. It represents a new mode of action, targeting the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine biosynthesis pathway.<sup>[1][2]</sup> This unique mechanism of action makes it a valuable tool for managing a broad spectrum of plant diseases, particularly in the face of growing resistance to existing fungicide classes.<sup>[3]</sup> The Fungicide Resistance Action Committee (FRAC) has classified **ipflufenoquin** under Code 52.<sup>[1][2]</sup> This document provides detailed application notes and experimental protocols for the effective use and evaluation of **ipflufenoquin** in a research and development setting.

## Mechanism of Action

**Ipflufenoquin** functions as a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the biosynthesis of pyrimidine nucleotides, which are essential for DNA, RNA, and protein synthesis in fungi. By blocking DHODH, **ipflufenoquin** effectively deprives the fungal pathogen of essential building blocks for growth and proliferation.<sup>[3]</sup>



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Caption: Mechanism of action of **Ipflufenquin** in the fungal pyrimidine biosynthesis pathway.

## Efficacy and Spectrum of Activity

**Ipflufenquin** has demonstrated high efficacy against a wide range of economically important plant pathogens. Its novel mode of action provides excellent control of diseases that have

developed resistance to other fungicide groups, such as Quinone outside inhibitors (QoIs), Succinate dehydrogenase inhibitors (SDHIs), and Demethylation inhibitors (DMIs).[2][3]

## Quantitative Efficacy Data

The following tables summarize the efficacy of **ipflufenquin** against various plant pathogens as reported in recent studies.

Table 1: In Vitro Efficacy of **Ipflufenquin** Against Strawberry Pathogens

Fungal Species	Common Name	EC <sub>50</sub> (mg L <sup>-1</sup> )
Botrytis cinerea	Gray Mold	0.01 - 0.1
Colletotrichum spp.	Anthrachnose	> 10
Alternaria alternata	Alternaria Leaf Spot	> 10 (some isolates)
Cladosporium tenuissimum	Cladosporium Rot	> 10

Data sourced from a 2024 bioRxiv preprint on strawberry diseases.[3]

Table 2: Field Trial Efficacy of **Ipflufenquin** Against Gray Mold (Botrytis cinerea) on Strawberries

Treatment	Application Rate (mg L <sup>-1</sup> )	Control Efficacy (%) 14 days post-inoculation	Control Efficacy (%) 21 days post-inoculation
Ipflufenquin	25	83	-
Ipflufenquin	100	100	-
Fluxapyroxad	-	59	28

Data from a study on an SDHI-resistant strain of B. cinerea.[3]

Table 3: Residue Levels of **Ipflufenquin** in Pome Fruit and Grapes

Crop	Application Rate	Post-Application Interval	Residue Level (mg/kg)
Apples	3 applications at 4.2 g ai/100 L	~42 days	<0.003 - 0.007
Pears	3 applications at 4.2 g ai/100 L	~42 days	0.008 - 0.02
Wine Grapes	2 applications at 7.7 - 7.9 g ai/100 L	Last application at E-L 29	<0.005 - 0.035

Data sourced from the Australian Pesticides and Veterinary Medicines Authority.

## Application Protocols

For optimal disease control, **ipflufenquin** should be applied preventatively, before the first signs of disease appear or when environmental conditions are conducive to disease development.

### General Application Guidelines:

- Pome Fruit (Apples, Pears) for Scab Control: Apply between the half-inch green stage and fruit set.<sup>[4]</sup>
- Strawberries for Gray Mold Control: A program of 3 applications at a rate of 54.5 g a.c./ha with a 7- to 10-day interval between applications is recommended.
- Wine Grapes for Gray Mold Control: Up to two applications per season can be made, with the final application no later than the E-L 29 growth stage (berries peppercorn size).

## Experimental Protocols

The following are generalized protocols for evaluating the efficacy of **ipflufenquin** in a laboratory and greenhouse setting.

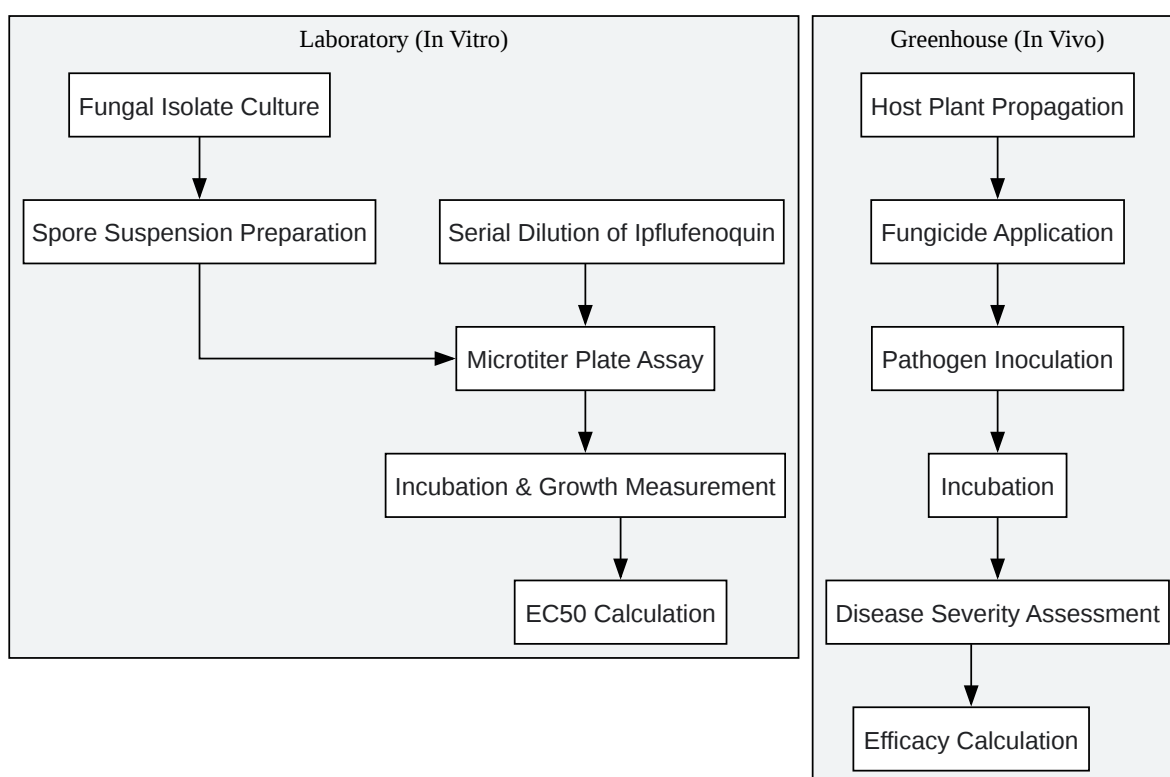
### Protocol 1: Determination of EC<sub>50</sub> Values (In Vitro)

- **Isolate Preparation:** Culture the fungal pathogen on a suitable medium (e.g., potato dextrose agar - PDA) until sufficient sporulation is observed.
- **Spore Suspension:** Harvest spores by flooding the culture plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface. Adjust the spore concentration to  $1 \times 10^5$  spores/mL using a hemocytometer.
- **Fungicide Dilution Series:** Prepare a stock solution of **ipflufenquin** in an appropriate solvent (e.g., DMSO). Create a series of dilutions in the growth medium to achieve the desired final concentrations.
- **Inoculation:** Dispense 100  $\mu$ L of the spore suspension into each well of a 96-well microtiter plate. Add 100  $\mu$ L of the fungicide dilution to each well. Include a positive control (no fungicide) and a negative control (no spores).
- **Incubation:** Incubate the plates at the optimal temperature for the specific pathogen for 48-72 hours.
- **Data Analysis:** Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine fungal growth inhibition. Calculate the  $EC_{50}$  value using a probit or logit analysis.

## Protocol 2: Greenhouse Efficacy Trial

- **Plant Propagation:** Grow healthy, susceptible host plants to the desired growth stage in a controlled greenhouse environment.
- **Fungicide Application:** Prepare a spray solution of **ipflufenquin** at the desired concentration. Apply the solution to the plants until runoff, ensuring complete coverage. Allow the plants to dry completely.
- **Inoculation:** Prepare a spore suspension of the target pathogen as described in Protocol 1. Inoculate the treated and untreated (control) plants with the spore suspension.
- **Incubation:** Place the plants in a high-humidity environment at the optimal temperature for disease development for 24-48 hours. Then, return them to the greenhouse.

- **Disease Assessment:** After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each plant. This can be done by visually rating the percentage of diseased tissue or by counting the number of lesions.
- **Data Analysis:** Calculate the percent disease control for each treatment compared to the untreated control.



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Caption: Generalized experimental workflow for evaluating **ipflufenquin** efficacy.

## Resistance Management

As **ipflufenquin** has a single-site mode of action, there is a medium to high risk of resistance development.[2][5] To mitigate this risk, it is crucial to incorporate **ipflufenquin** into an integrated pest management (IPM) program and to follow resistance management guidelines. This includes rotating its use with fungicides that have different modes of action. Cross-resistance has been observed in *Aspergillus fumigatus* with the medical antifungal olorofim, which also targets DHODH.[6]

## Conclusion

**Ipflufenquin** is a promising new fungicide with a novel mode of action that provides effective control against a range of important plant diseases. Its efficacy against resistant strains makes it a valuable addition to disease management programs. Proper stewardship, including adherence to recommended application protocols and resistance management strategies, will be essential to preserve its long-term effectiveness.

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